Xanthomicrol

Description

This compound has been reported in Lavandula mairei var. mairei, Citrus reticulata, and other organisms with data available.

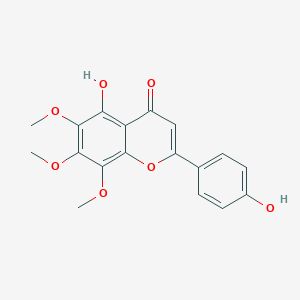

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMBWAJRKKEEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167947 | |

| Record name | Xanthomicrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16545-23-6 | |

| Record name | Xanthomicrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthomicrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthomicrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthomicrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOMICROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN82Y8CAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 230 °C | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xanthomicrol: A Technical Overview of its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthomicrol is a naturally occurring polymethoxylated flavone found in various medicinal plants.[1] This document provides a comprehensive technical overview of its chemical structure, key biological activities with a focus on its anticancer properties, and the underlying molecular mechanisms. Quantitative data from cited studies are summarized, and detailed experimental protocols for its isolation and the analysis of its effects on the cell cycle are provided. Furthermore, a diagram of its proposed signaling pathway in cancer cells is presented.

Chemical Structure

This compound is chemically classified as a trimethoxyflavone, a subclass of flavonoids.[2] Its structure is characterized by a flavone backbone with methoxy groups substituted at positions 6, 7, and 8, and hydroxyl groups at positions 5 and 4'.[2]

| Identifier | Value |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one[2] |

| Molecular Formula | C18H16O7[2] |

| Molecular Weight | 344.3 g/mol [2] |

| CAS Number | 16545-23-6[2] |

| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC[2] |

| InChI | InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3[2] |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and most notably, anticancer effects.[1][3] Its cytotoxic and antiproliferative activities have been evaluated in various cancer cell lines.

Anticancer Activity

This compound has been shown to inhibit the growth of several cancer cell lines, including HeLa (cervical cancer), A375 (skin melanoma), HCT116 (colon cancer), and 4T1 (breast cancer).[4][5][6][7]

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| HeLa | MTT | 5 µM | 25% reduction in cell viability | [4] |

| HeLa | MTT | 10-100 µM | 28-43% inhibition of cell growth | [4] |

| HeLa | MTT | 200 µM | 51% reduction in cell viability | [4] |

| HeLa | MTT | 182 µM | IC50 value | [4] |

| A375 | MTT | 2.5 µM | 11% reduction in cell viability | [6] |

| A375 | MTT | 200 µM | 45% reduction in cell viability | [6] |

| 4T1 | - | 50 and 100 µM | IC50 values | [7] |

Modulation of Lipid Metabolism

In HeLa cells, this compound has been observed to significantly alter the lipid profile, which may contribute to its anticancer effects.[4]

Table 2: Effect of this compound on Fatty Acid Ratios in HeLa Cells (24h incubation)

| Fatty Acid Ratio | Control | 10 µM this compound | 25 µM this compound | Reference |

| 18:1 n-9 / 18:0 | 5.8 ± 0.9 | 3.7 ± 0.3 | 3.6 ± 0.2 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.[4][5]

In colon cancer cells, this compound treatment has been shown to upregulate the tumor suppressor proteins p53 and p21, and downregulate the cell cycle proteins Cyclin D and CDK4.[5] In a mouse model of triple-negative breast cancer, this compound reduced the expression of pro-inflammatory and angiogenic factors such as TNFα, VEGF, and MMP9, and the proliferation marker Ki67.[8] Concurrently, it upregulated the expression of apoptotic markers including Bax, caspase-3, and caspase-9.[8] Furthermore, this compound has been found to modulate the expression of several microRNAs, decreasing the levels of oncomiRs (miR-21, miR-27, miR-125) and increasing the levels of tumor suppressor miRNAs (miR-29, miR-34).[8]

Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H16O7 | CID 73207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones [ouci.dntb.gov.ua]

- 4. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Major Metabolite of 5-demethyltangeretin in Mouse Gastrointestinal Tract and Its Inhibitory Effects on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound: Effective therapy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of flavonoid this compound on triple-negative breast tumor via regulation of cancer-associated microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthomicrol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xanthomicrol, a bioactive flavone with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an analysis of its molecular mechanisms of action, particularly its effects on cell cycle regulation and apoptosis.

Natural Sources of this compound

This compound has been identified in a variety of medicinal plants, with significant concentrations found in the Lamiaceae and Asteraceae families.[1][2] The primary plant sources for the isolation of this compound are detailed below.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Achillea erba-rotta subsp. moschata | Asteraceae | Flowering tops[1] |

| Dracocephalum kotschyi | Lamiaceae | Aerial parts, leaves[3][4] |

| Baccharis densiflora | Asteraceae | Leaves[5] |

| Clinopodium douglasii | Lamiaceae | Not specified[1] |

| Varthemia iphionoides | Asteraceae | Not specified[1] |

| Baccharis pentlandii | Asteraceae | Not specified[1] |

| Ocimum gratissimum | Lamiaceae | Not specified[1] |

| Artemisia campestris | Asteraceae | Not specified[1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The yield of purified this compound can vary depending on the plant source and the extraction methodology employed.

Table 2: Summary of this compound Isolation Yields from Various Plant Sources

| Plant Species | Starting Material | Extraction Method | Purification Method | Final Yield of Pure this compound |

| Achillea erba-rotta subsp. moschata | 500 g of flowering tops | Acetone extraction (percolation) | Low-pressure column chromatography (silica gel), crystallization | 224 mg (0.045% of starting material)[1] |

| Dracocephalum kotschyi | 10 kg of dried aerial parts | Ethyl acetate extraction (Soxhlet) | Liquid-liquid extraction, semi-preparative HPLC | 476 mg (0.00476% of starting material)[3] |

| Baccharis densiflora | 200 g of dried leaves | Maceration in 96% ethanol | Column chromatography (Sephadex LH-20) | Not specified in the available literature.[5] |

Detailed Experimental Protocols

I. Extraction:

-

Pack 500 g of dried and powdered flowering tops of Achillea erba-rotta subsp. moschata into a vertical percolator.

-

Extract the plant material with two 5 L portions of acetone at room temperature.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a dark green syrup (crude extract). The typical yield of the crude extract is approximately 24.60 g (4.90% of the starting plant material).

II. Purification:

-

Subject the crude extract to a preliminary purification step to remove pigments.

-

Fractionate the depigmented extract using low-pressure column chromatography on a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting from a 90:10 ratio and gradually increasing the polarity to a 20:80 ratio.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound.

-

Crystallize the combined fractions using diethyl ether to yield pure this compound as a yellow powder. The reported yield of pure this compound is 224 mg (0.045% of the initial plant material).

I. Extraction:

-

Manually powder 10 kg of dried aerial parts of Dracocephalum kotschyi.

-

Perform overnight extraction in 50 g batches using a Soxhlet apparatus with 400 mL of ethyl acetate per batch.

-

Combine the ethyl acetate extracts and dry them in vacuo.

II. Preliminary Purification (Liquid-Liquid Extraction):

-

Dissolve the dried extract in 8 L of chloroform and filter to remove particulate matter.

-

Perform a liquid-liquid extraction of the flavonoid content in 1 L batches by partitioning with 1 L of a 1 M ammonia solution.

-

Follow this with an acid/alkali extraction and an alumina treatment to remove unmethoxylated hydroxyflavones.

III. Final Purification (Semi-Preparative HPLC):

-

Subject the partially purified flavonoid fraction to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

The processing of 10 kg of dried aerial parts yields approximately 476 mg of pure this compound.

I. Extraction:

-

Crush 200 g of dried leaves of Baccharis densiflora.

-

Macerate the crushed leaves in 96% ethanol at a mass-to-solvent ratio of 1:15 for 15 minutes at room temperature.

-

Filter the ethanol extract and evaporate the solvent under reduced pressure at 40 °C to obtain the dry extract.

II. Purification:

-

Separate the ethanol extract by column chromatography on a Sephadex LH-20 column using 96% ethanol as the mobile phase.

-

Further purification steps may be required to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being of significant interest.[1] It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines.

Induction of G2/M Cell Cycle Arrest

This compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[1] This is often associated with the modulation of key cell cycle regulatory proteins. One of the key players in the G2/M transition is the Cyclin B1/CDK1 complex.[6] Flavonoids have been shown to target Cyclin B1 and CDK1 to induce apoptosis.[7]

Caption: Proposed pathway for this compound-induced G2/M cell cycle arrest.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.[1] This process is mediated through the regulation of key apoptotic proteins. Studies have shown that this compound upregulates the expression of the pro-apoptotic protein Bax and activates the executioner caspases, caspase-3 and caspase-9.[3]

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Biological Activity Assessment

The evaluation of this compound's biological activity involves a series of in vitro assays to determine its effects on cancer cells. A typical experimental workflow is outlined below.

References

- 1. Inhibitory effect of flavonoid this compound on triple-negative breast tumor via regulation of cancer-associated microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine negatively regulates c-MYC through the PI3K/AKT signaling pathway and inhibits the proliferation, invasion, and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Xanthomicrol: A Technical Guide for Researchers

Abstract

Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone) is a polymethoxylated flavone with significant pharmacological interest due to its potential anti-cancer, anti-inflammatory, and anti-spasmodic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on flavonoid biosynthesis and natural product synthesis.

Introduction

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. Within this class, methoxylated flavones have garnered considerable attention for their enhanced bioavailability and biological activity compared to their hydroxylated counterparts. This compound, a trimethoxylated flavone, is found in various medicinal plants, including species from the Lamiaceae and Fabaceae families. Its biosynthesis follows the general flavonoid pathway to the flavone intermediate, apigenin, followed by a series of hydroxylation and O-methylation steps. This guide will delve into the specific enzymatic reactions that lead to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway.

From Phenylalanine to Apigenin: The General Flavonoid Pathway

The initial steps leading to the flavone backbone are well-established and involve the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

-

Flavone synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin.

Proposed Pathway from Apigenin to this compound

While the precise, ordered sequence of hydroxylation and methylation from apigenin to this compound has not been fully elucidated in a single plant species, a plausible pathway can be inferred based on the known substrate specificities of flavonoid-modifying enzymes. The formation of this compound requires the addition of a hydroxyl group at the 4' position (if starting from a precursor other than apigenin that lacks it, though apigenin already possesses this), and the addition of three methoxy groups at the C-6, C-7, and C-8 positions of the flavone A-ring.

A likely intermediate in this pathway is luteolin, which possesses hydroxyl groups at the 3' and 4' positions. However, this compound only has a 4'-hydroxyl group. Therefore, the pathway likely proceeds from a precursor that is first multiply hydroxylated on the A-ring and then methylated. A plausible precursor that is hydroxylated at the 6, 7, and 8 positions is 5,6,7,8,4'-pentahydroxyflavone. The subsequent methylation would then be catalyzed by specific O-methyltransferases.

The proposed enzymatic steps are:

-

Flavonoid 6-hydroxylase (F6H): Introduces a hydroxyl group at the C-6 position of the A-ring.

-

Flavonoid 8-hydroxylase (F8H): Adds a hydroxyl group at the C-8 position.

-

Flavonoid 7-O-methyltransferase (F7OMT): Methylates the hydroxyl group at the C-7 position.

-

Flavonoid 6-O-methyltransferase (F6OMT) and Flavonoid 8-O-methyltransferase (F8OMT): It is likely that one or more O-methyltransferases with specificity for the 6 and 8 positions catalyze the final methylation steps. It is also possible that a single, multifunctional OMT could catalyze methylation at multiple positions.

The following diagram illustrates the proposed biosynthetic pathway from a generic flavone precursor.

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, data from homologous enzymes involved in flavonoid modification can provide valuable insights into their potential catalytic efficiencies. The following table summarizes representative kinetic parameters for flavonoid hydroxylases and O-methyltransferases.

| Enzyme Class | Enzyme Name/Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Flavonoid O-Methyltransferase | CrOMT2 (Citrus reticulata) | Luteolin | 7.6 | 0.0206 | 2707.9 | [1] |

| CrOMT2 (Citrus reticulata) | Quercetin | 25.8 | 0.0322 | 1248.1 | [1] | |

| PfOMT3 (Perilla frutescens) | Apigenin | 3.25 | - | - | [2] | |

| PfOMT3 (Perilla frutescens) | Naringenin | 1.31 | - | - | [2] | |

| Flavonoid Hydroxylase | F6H (Chrysosplenium americanum) | 3,7,4'-trimethylquercetin | - | - | - | [3] |

Note: Specific activity and turnover rates are often reported in various units in the literature. The data presented here are standardized where possible for comparison. The absence of complete kinetic data for many enzymes highlights a significant area for future research.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, molecular, and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol for Isolation and Purification of Flavonoid O-Methyltransferases

This protocol is adapted from methods used for the purification of other flavonoid OMTs and can be optimized for the target plant species.

Objective: To purify flavonoid O-methyltransferases from plant tissue.

Materials:

-

Plant tissue (e.g., young leaves, flowers)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol, 1 mM PMSF)

-

Ammonium sulfate

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

-

Chromatography columns (e.g., DEAE-cellulose, S-adenosyl-L-homocysteine-agarose affinity)

-

Protein concentration assay reagents (e.g., Bradford or BCA)

-

SDS-PAGE reagents

Procedure:

-

Protein Extraction:

-

Harvest and immediately freeze plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (e.g., 3 mL/g tissue).

-

Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to a final saturation of 40-70% (this range should be optimized).

-

Stir gently on ice for 30 minutes.

-

Centrifuge at ~15,000 x g for 20 minutes at 4°C.

-

Resuspend the protein pellet in a minimal volume of dialysis buffer.

-

-

Chromatography:

-

Anion Exchange Chromatography: Load the resuspended protein onto a DEAE-cellulose column pre-equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in dialysis buffer. Collect fractions and assay for OMT activity.

-

Affinity Chromatography: Pool the active fractions and apply to an S-adenosyl-L-homocysteine-agarose affinity column. Wash the column extensively with dialysis buffer containing a moderate salt concentration (e.g., 100 mM NaCl). Elute the bound OMTs with a high salt concentration (e.g., 1 M NaCl) or with a solution containing S-adenosyl-L-methionine.

-

Gel Filtration Chromatography: As a final polishing step, subject the active fractions from affinity chromatography to gel filtration on a column such as Sephacryl S-200 to separate proteins by size.

-

-

Purity Assessment:

-

Analyze the purified fractions by SDS-PAGE to assess purity and estimate molecular weight.

-

Determine the protein concentration of the purified enzyme.

-

Protocol for Flavonoid O-Methyltransferase Enzyme Assay

Objective: To determine the activity of a purified or crude OMT enzyme preparation.

Materials:

-

Purified enzyme or crude protein extract

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Flavonoid substrate (e.g., apigenin, 6-hydroxyapigenin, scutellarein) dissolved in a suitable solvent (e.g., DMSO)

-

S-adenosyl-L-[methyl-¹⁴C]-methionine (radioactive) or S-adenosyl-L-methionine (non-radioactive for HPLC-based assays)

-

Stopping solution (e.g., 2 M HCl)

-

Ethyl acetate for extraction

-

Scintillation cocktail (for radioactive assay)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Assay buffer

-

Flavonoid substrate (final concentration typically 10-100 µM)

-

S-adenosyl-L-methionine (e.g., 50 µM, including a tracer amount of the radioactive form if applicable)

-

Enzyme preparation

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding the stopping solution.

-

Extract the methylated flavonoid product with an equal volume of ethyl acetate by vortexing.

-

Centrifuge to separate the phases.

-

-

Product Quantification:

-

Radioactive Assay: Transfer an aliquot of the ethyl acetate (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

HPLC Assay: Evaporate the ethyl acetate phase to dryness under a stream of nitrogen. Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by HPLC. Quantify the product peak by comparing its area to a standard curve of the authentic methylated flavonoid.

-

Experimental Workflow for Pathway Elucidation

The following diagram outlines a typical workflow for identifying and characterizing the genes and enzymes involved in the this compound biosynthetic pathway.

Caption: A typical experimental workflow for the elucidation of a plant biosynthetic pathway.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of genes encoding biosynthetic enzymes is often coordinated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. Environmental cues such as UV light, pathogen attack, and nutrient availability can induce the expression of these regulatory and biosynthetic genes, leading to the accumulation of flavonoids.

While specific regulatory networks for this compound have not been defined, it is likely that its production is controlled by similar mechanisms. The methylation steps, in particular, can be regulated by the availability of the methyl donor, S-adenosyl-L-methionine (SAM), and by the expression levels of the specific O-methyltransferases.

The following diagram illustrates a generalized signaling pathway for the regulation of flavonoid biosynthesis.

Caption: A generalized signaling pathway for the regulation of flavonoid biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversification of the flavonoid backbone in plants. While the general pathway can be inferred from our extensive knowledge of flavonoid biochemistry, further research is needed to fully elucidate the specific enzymes and the precise sequence of reactions involved. The characterization of the flavonoid 6- and 8-hydroxylases and the specific O-methyltransferases from this compound-producing plants will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant secondary metabolism but also provide the tools for the biotechnological production of this valuable pharmacologically active compound.

References

- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular characterization and functional expression of flavonol 6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthomicrol: A Multifaceted Approach to Cancer Therapy - A Technical Guide on its Mechanism of Action

Abstract

Xanthomicrol, a naturally occurring methoxylated flavone, has emerged as a promising anti-cancer agent with a diverse range of biological activities.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells. The compound's efficacy is rooted in its ability to simultaneously modulate multiple critical cellular processes. Key mechanisms of action include the induction of apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases, and the induction of cell cycle arrest at the G1 or G2/M phase by targeting key regulatory proteins such as p53, p21, and cyclin-dependent kinases.[3][4] Furthermore, this compound uniquely impacts cellular lipid metabolism, inhibiting lipogenesis, and alters the expression of crucial microRNAs, leading to the suppression of oncomirs and the enhancement of tumor suppressor miRNAs.[1][5] This guide synthesizes current research to present a comprehensive overview for researchers, scientists, and drug development professionals, highlighting this compound's potential as a multi-targeted therapeutic agent.

Core Anti-Cancer Activities of this compound

This compound's anti-tumor activity is not mediated by a single pathway but rather by a concerted attack on several fronts that are crucial for cancer cell survival, proliferation, and metastasis.[6][7] These multifaceted actions make it a compelling candidate for further investigation in oncology.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[6][8] Flow cytometry analyses consistently show that treatment with this compound leads to a significant, dose-dependent increase in the sub-G1 cell population, which is a hallmark of apoptotic cells.[8]

The mechanism involves the modulation of key proteins in the apoptotic cascade. Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and activates initiator and executioner caspases, including caspase-9 and caspase-3.[3][5] This suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.

Caption: this compound triggers the intrinsic apoptosis pathway.

Induction of Cell Cycle Arrest

A fundamental strategy of many anti-cancer agents is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. This compound has been shown to effectively arrest the cell cycle, although the specific phase of arrest can be cell-type dependent.[8]

-

G2/M Phase Arrest: In HeLa cervical cancer cells and HCT116 colon cancer cells, this compound treatment leads to a significant accumulation of cells in the G2/M phase.[1][8]

-

G1 Phase Arrest: In breast cancer models, this compound has been observed to induce a G1 phase arrest.[3][5][8]

This cell cycle inhibition is orchestrated by modulating the expression of critical cell cycle regulators. Studies have shown that this compound can upregulate tumor suppressor proteins p53 and p21, while simultaneously downregulating the expression of G1-phase-promoting proteins such as Cyclin D and CDK4.[4]

Caption: this compound modulates key proteins to induce G1 arrest.

Modulation of Lipid Metabolism

A unique aspect of this compound's mechanism is its ability to interfere with the lipid metabolism of cancer cells, which is often reprogrammed to support rapid proliferation.[1][6] In HeLa cells, this compound treatment significantly alters the lipid profile by:

These changes can alter the fluidity and integrity of the cancer cell membrane, potentially sensitizing the cells to apoptotic signals and contributing to cell death.[6]

Regulation of MicroRNAs (miRNAs)

This compound exerts epigenetic control by modulating the expression of non-coding microRNAs that play pivotal roles in tumorigenesis. It has been shown to reverse the expression profile of cancer-associated miRNAs in breast cancer models.[3][5] Specifically, it:

-

Decreases Oncomirs: Significantly reduces the expression of miR-21, miR-27, and miR-125, which are known to promote tumor growth and angiogenesis.[3][5]

-

Increases Tumor Suppressors: Significantly increases the expression of miR-29 and miR-34, which act to suppress tumors and promote apoptosis.[3][5]

Caption: this compound shifts miRNA balance to suppress tumorigenesis.

Inhibition of Angiogenesis and Proliferation Markers

Consistent with its effects on oncomirs, this compound has been shown to downregulate key proteins involved in the formation of new blood vessels (angiogenesis) and cell proliferation. In vivo studies on breast cancer models demonstrated a reduction in the expression of:

-

Tumor Necrosis Factor-alpha (TNFα)

-

Vascular Endothelial Growth Factor (VEGF)

-

Matrix Metallopeptidase 9 (MMP9)

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The data highlights its potency at micromolar concentrations.

| Cell Line | Cancer Type | Parameter | Effective Concentration / IC50 | Reference |

| HeLa | Cervical Cancer | Cell Viability | Dose-dependent reduction (5-100 µM) | [1][8] |

| G2/M Arrest | Clear arrest at 25-50 µM | [8] | ||

| Apoptosis | Increased sub-G1 from 5-100 µM | [8] | ||

| HCT116 | Colon Cancer | G2/M Accumulation | Significant increase at 15-21 µM | [8] |

| Breast Cancer Cells | Breast Cancer | G1 Arrest | Induced by 35 µg/mL | [3][8] |

| A375 | Skin Melanoma | Cell Viability | Significant reduction from 2.5 µM | [7] |

Key Experimental Methodologies

The findings described in this guide are based on a range of standard and advanced cell and molecular biology techniques. Below are outlines of the core protocols used to elucidate this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assay.

-

Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours to permeabilize the cell membranes.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase A to prevent staining of double-stranded RNA.

-

Analysis: The DNA content of individual cells is quantified using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Caption: A typical workflow for cell cycle analysis via flow cytometry.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound.

-

Harvesting: All cells (adherent and floating) are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes) are added. The mixture is incubated in the dark for 15 minutes.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through a sophisticated, multi-pronged mechanism of action. It effectively induces apoptosis and cell cycle arrest, while uniquely modulating lipid metabolism and the expression of cancer-related microRNAs. This combination of activities allows it to disrupt key oncogenic signaling pathways and inhibit tumor growth.[6][10]

Future research should focus on several key areas. Further in vivo studies are necessary to confirm its efficacy and safety in more complex biological systems and to establish optimal dosing regimens. Investigating potential synergistic effects when combined with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments. Finally, exploring the specific molecular targets within the lipid metabolism and miRNA regulatory pathways will provide deeper insights and could reveal novel targets for drug development.[6]

References

- 1. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound as a Major Metabolite of 5-demethyltangeretin in Mouse Gastrointestinal Tract and Its Inhibitory Effects on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of flavonoid this compound on triple-negative breast tumor via regulation of cancer-associated microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones this compound and Eupatilin in A375 Skin Melanoma Cells [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Effective therapy for cancer treatment. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Xanthomicrol: A Technical Guide to its Anticancer Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthomicrol, a methoxylated flavone found in various medicinal plants, has emerged as a promising candidate in cancer therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanism of action, effects on cancer cell lines, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes key molecular pathways to facilitate a deeper understanding of this compound's potential as an anticancer agent.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is one such flavonoid that has demonstrated a notable ability to inhibit the growth, proliferation, and survival of various cancer cells. Its multifaceted mechanism of action, which includes the induction of apoptosis and cell cycle arrest, makes it a compelling subject of investigation for oncological applications. This guide will delve into the technical details of this compound's effects on cancer cells, providing a foundation for further research and development.

In Vitro Anticancer Activity of this compound

This compound has been shown to exert cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 24 | 182 | [1] |

| A375 | Skin Melanoma | 24 | >200 (Significant viability reduction from 2.5 µM) | [2] |

| JIMT-1 | Breast Cancer | 72 | 99.6 ± 24.1 | [3] |

| MCF-7 | Breast Cancer | 72 | ≥ 100 | [3] |

| HCC1937 | Breast Cancer | 72 | ≥ 100 | [3] |

| Human Gastric Adenocarcinoma (AGS) | Gastric Cancer | 72 | 13 | [2][3] |

| WEHI-164 | Fibrosarcoma | 72 | 94-161 | [3] |

| HL60 | Promyelocytic Leukemia | 72 | 94-161 | [3] |

| SaOs-2 | Osteosarcoma | 72 | 94-161 | [3] |

| HT29 | Colorectal Adenocarcinoma | 72 | 94-161 | [3] |

| 4T1 | Breast Cancer | 24 | 101.7 | [2] |

Mechanism of Action

This compound's anticancer effects are attributed to its ability to modulate multiple cellular processes and signaling pathways, primarily leading to programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[1] Mechanistically, this compound upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

In triple-negative breast cancer cells, this compound treatment leads to an increased expression of Bax, a pro-apoptotic protein, and the activation of caspase-3 and caspase-9, which are key executioners of the apoptotic cascade.[4]

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. In HeLa cells, this compound induces a dose-dependent accumulation of cells in the G2/M phase.[1] Specifically, at concentrations of 25 µM and 50 µM, a clear cell cycle arrest at the G2/M phase was observed.[1] In breast cancer cells, an IC50 concentration of this compound (35 μg/mL) was reported to induce G1-phase arrest after 24 hours of incubation.[1] Furthermore, in human colon cancer HCT116 cells, this compound at 21 µM led to cell cycle arrest at both the G1/G0 and G2/M phases.[1]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are orchestrated through its influence on key signaling pathways.

Evidence suggests that this compound's anticancer activity is mediated, at least in part, through the p53 tumor suppressor pathway. In colon cancer cells, this compound treatment has been shown to upregulate the expression of p53 and its downstream target, p21.[5] The p21 protein is a potent cyclin-dependent kinase inhibitor that can enforce cell cycle arrest, particularly at the G1/S checkpoint. The activation of p53 can also lead to the transcriptional upregulation of pro-apoptotic proteins like Bax, initiating the mitochondrial pathway of apoptosis.

This compound has been found to modulate the expression of specific microRNAs (miRNAs) that are critically involved in cancer progression. In breast cancer, this compound administration leads to a significant decrease in the expression of oncomiRs such as miR-21, miR-27, and miR-125.[4] Concurrently, it increases the expression of tumor-suppressive miRNAs like miR-29 and miR-34a.[4] The downregulation of miR-21 and upregulation of miR-34a are known to promote apoptosis and inhibit angiogenesis.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure only DNA is stained.

-

PI Staining: Add propidium iodide solution to the cells.

-

Incubation: Incubate in the dark at room temperature for 5-10 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will correspond to the different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

MicroRNA Expression Analysis (qRT-PCR)

This method is used to quantify the expression levels of specific microRNAs.

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from treated cells using a suitable kit (e.g., mirVana™ miRNA Isolation Kit).

-

Reverse Transcription: Synthesize cDNA from the total RNA using miRNA-specific stem-loop primers for the target miRNAs (e.g., miR-21, miR-34a) and a control small RNA (e.g., U6 snRNA).

-

Quantitative PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific forward and universal reverse primers.

-

Data Analysis: Calculate the relative expression of the target miRNAs using the ΔΔCt method, normalizing to the expression of the control small RNA.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced p53-dependent apoptotic pathway.

Caption: this compound-induced cell cycle arrest via the p53/p21 pathway.

Caption: Regulation of oncomiRs and tumor suppressor miRNAs by this compound.

Caption: Experimental workflow for apoptosis analysis.

Conclusion and Future Directions

This compound exhibits significant anticancer potential through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to modulate the p53 signaling pathway and regulate the expression of key oncogenic and tumor-suppressive microRNAs highlights its promise as a multi-targeted therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the antitumor effects of this compound in preclinical animal models to determine its bioavailability, pharmacokinetics, and in vivo efficacy.

-

Combination therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

-

Target identification: Further elucidating the direct molecular targets of this compound to gain a more comprehensive understanding of its mechanism of action.

-

Clinical translation: Should preclinical studies prove successful, the development of a clinical trial strategy will be the next critical step in translating these promising findings into tangible benefits for cancer patients.

References

- 1. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones this compound and Eupatilin in A375 Skin Melanoma Cells [mdpi.com]

- 3. Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of flavonoid this compound on triple-negative breast tumor via regulation of cancer-associated microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Xanthomicrol Treatment in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomicrol, a methoxylated flavone found in various plants, has demonstrated promising anticancer properties.[1][2][3][4] This document provides detailed protocols for treating HeLa (human cervical cancer) cells with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression. The provided methodologies are based on established research and are intended to guide researchers in studying the anticancer potential of this compound.

Effects of this compound on HeLa Cells

This compound has been shown to exert several effects on HeLa cells:

-

Reduces Cell Viability: Treatment with this compound leads to a significant, dose-dependent reduction in the viability of HeLa cells.[1][3][4]

-

Induces Apoptosis: The compound triggers programmed cell death, or apoptosis, in HeLa cells.[1][4]

-

Causes Cell Cycle Arrest: this compound treatment results in the arrest of the cell cycle at the G2/M phase.[1][4]

-

Alters Cell Morphology: Observable changes in cell shape and structure are indicative of the cytotoxic effects of this compound.[1][4]

-

Modulates Lipid Metabolism: The compound influences the lipid profile of HeLa cells, suggesting a potential mechanism of action.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in HeLa cells.

Table 1: Cytotoxicity of this compound in HeLa Cells (24-hour incubation)

| Concentration (µM) | Cell Viability (%) |

| 5 | ~75% |

| 10 | ~72% |

| 25 | ~65% |

| 50 | ~60% |

| 100 | ~57% |

| IC50 | 182 µM |

Data adapted from published studies. Actual values may vary based on experimental conditions.[4]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour incubation)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | ~60% | ~20% | ~15% | <5% |

| This compound (25 µM) | Decreased | Decreased | Significantly Increased | Increased |

| This compound (50 µM) | Decreased | Decreased | Significantly Increased | Increased |

| This compound (100 µM) | Decreased | Decreased | Significantly Increased | Increased |

This table represents the general trend observed. Specific percentages can be found in the cited literature.[4]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on HeLa cells.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on HeLa cell viability.

Materials:

-

HeLa cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100, 200 µM) for 24 hours.[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

HeLa cells

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

HeLa cells

-

This compound

-

6-well plates

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 1 hour at 4°C for fixation.[10]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

Materials:

-

HeLa cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated HeLa cells and quantify the protein concentration.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.[13]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Visualizations

Caption: Experimental workflow for this compound treatment in HeLa cells.

Caption: Proposed signaling pathway of this compound in HeLa cells.

References

- 1. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.uniupo.it [research.uniupo.it]

- 3. researchgate.net [researchgate.net]

- 4. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 3.2.4. Analysis of Cell Cycle by Flow Cytometry [bio-protocol.org]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

Unveiling the Anti-Proliferative Effects of Xanthomicrol: Application Notes and Protocols for Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to analyzing the effects of Xanthomicrol, a natural methoxylated flavone, on the cell cycle of cancer cells. The protocols outlined below, coupled with data interpretation guidelines, will enable researchers to effectively assess the anti-proliferative potential of this compound.

Introduction

This compound, a flavonoid found in various medicinal plants, has demonstrated promising anticancer properties, including the induction of cell cycle arrest and apoptosis.[1][2][3][4] Understanding the mechanism by which this compound inhibits cancer cell proliferation is crucial for its development as a potential therapeutic agent. One of the key approaches to elucidating this mechanism is through the analysis of the cell cycle distribution in treated cells. This document provides a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing their cell cycle profile using propidium iodide (PI) staining and flow cytometry.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a widely used technique to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This method relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of permeabilized cells.[5] The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase, having replicated their DNA, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence intensity. Additionally, a sub-G1 peak can be observed, which is indicative of apoptotic cells with fragmented DNA.

Data Presentation: The Impact of this compound on HeLa Cell Cycle Distribution

Treatment of HeLa cervical cancer cells with this compound for 24 hours leads to a significant, dose-dependent arrest in the G2/M phase of the cell cycle.[1][4][6] This is accompanied by an increase in the sub-G1 population, suggesting an induction of apoptosis.[1][6] The following table summarizes the quantitative data from flow cytometric analysis of this compound-treated HeLa cells.

| Treatment Group | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| Control (Untreated) | 2.1 ± 0.5 | 65.4 ± 2.1 | 15.3 ± 1.2 | 17.2 ± 1.5 |

| This compound (5 µM) | 3.5 ± 0.7 | 60.1 ± 1.8 | 14.8 ± 1.1 | 21.6 ± 1.3 |

| This compound (10 µM) | 5.2 ± 0.9 | 55.7 ± 2.5 | 13.5 ± 1.0 | 25.6 ± 1.9 |

| This compound (25 µM) | 8.9 ± 1.2 | 45.3 ± 3.1 | 10.2 ± 0.8 | 35.6 ± 2.8 |

| This compound (50 µM) | 12.4 ± 1.5 | 38.7 ± 2.9 | 8.1 ± 0.7 | 40.8 ± 3.2 |

| This compound (100 µM) | 18.6 ± 2.1 | 30.2 ± 2.4 | 6.5 ± 0.6 | 44.7 ± 3.5 |

Data represents the mean ± standard deviation from three independent experiments.[1][6][7] A clear dose-dependent increase in the G2/M and sub-G1 populations is observed with increasing concentrations of this compound, indicating cell cycle arrest and apoptosis induction.[1][6]

Experimental Protocols

This section provides a detailed methodology for the cell cycle analysis of this compound-treated cells.

Materials and Reagents

-

HeLa cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[5][8]

-

Flow cytometer

Experimental Workflow Diagram

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

Step-by-Step Protocol

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.

-

Cell Adhesion: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for 24 hours.[1][3]

-

Cell Harvesting:

-

After the incubation period, carefully aspirate the medium.

-

Wash the cells once with 1 mL of PBS.

-

Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C until the cells detach.

-

Add 800 µL of complete medium to inactivate the trypsin and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

-

Cell Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[5][9]

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8][9][10]

-

Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[5][10]

-

-

Cell Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[8]

-

Carefully aspirate the ethanol.

-

Wash the cell pellet twice with 1 mL of PBS, centrifuging after each wash.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[8][11]

-

Incubate the cells in the dark at room temperature for 30 minutes.[9][12]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire at least 10,000 events per sample.[8]

-

Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.

-

Analyze the DNA content of the single-cell population using a histogram of PI fluorescence intensity (linear scale).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[11]

-

Signaling Pathway Diagram

While the precise molecular targets of this compound leading to G2/M arrest are still under investigation, flavonoids are known to modulate several signaling pathways involved in cell cycle regulation.[6][8] The diagram below illustrates a generalized pathway that may be affected by this compound.

Caption: Putative signaling pathway for this compound-induced G2/M cell cycle arrest.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on the cell cycle of cancer cells. The observed G2/M arrest and induction of apoptosis highlight the potential of this compound as an anti-proliferative agent.[1][3][4] Further studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones [ouci.dntb.gov.ua]

- 3. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. This compound Activity in Cancer HeLa Cells: Comparison with Other Natural Methoxylated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. protocols.io [protocols.io]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for In Vivo Xenograft Models in Xanthomicrol Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthomicrol, a polymethoxylated flavone found in various medicinal plants, has garnered significant attention in oncological research for its potential anticancer properties.[1][2][3] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors).[4][5][6] In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for evaluating the therapeutic efficacy and understanding the mechanism of action of novel anticancer agents like this compound in a whole-organism context.[1] These models allow for the assessment of a compound's impact on tumor growth, metastasis, and its interaction with the tumor microenvironment.

This document provides detailed application notes and experimental protocols for utilizing in vivo xenograft models in the study of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in tumor progression and survival.

Anti-Angiogenic and Anti-Metastatic Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][5] By reducing the phosphorylation of Akt, this compound leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical proteins involved in angiogenesis.[1][7] This, in turn, suppresses tumor neovascularization. Furthermore, this compound can downregulate the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting tumor cell invasion and metastasis.[1][4]

Caption: this compound's anti-angiogenic and anti-metastatic signaling pathway.

Apoptosis Induction and MicroRNA Regulation Pathway

In triple-negative breast cancer models, this compound has been observed to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9.[4] Concurrently, it downregulates the expression of the pro-inflammatory cytokine TNFα and the proliferation marker Ki67.[4] Furthermore, this compound influences the expression of several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. It has been shown to decrease the levels of oncomiRs (cancer-promoting miRNAs) such as miR-21, miR-27, and miR-125, while increasing the levels of tumor-suppressor miRNAs like miR-29 and miR-34.[4] This modulation of miRNA expression contributes to its overall anti-tumor activity.

Caption: this compound's induction of apoptosis and regulation of microRNAs.